molecular formula C14H20O4 B1212299 2,3-Dimethoxy-5-methyl-6-(3-methylbut-2-enyl)benzene-1,4-diol

2,3-Dimethoxy-5-methyl-6-(3-methylbut-2-enyl)benzene-1,4-diol

Cat. No. B1212299
M. Wt: 252.31 g/mol
InChI Key: TVLSKGDBUQMDPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

QH(2), also known as ubiquinol, belongs to the class of organic compounds known as ubiquinols. These are coenzyme Q derivatives containing a 5, 6-dimethoxy-3-methylbenzene-1, 4-diol moiety to which an isoprenyl group is attached at ring position 2(or 6). QH(2) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, QH(2) is primarily located in the membrane (predicted from logP) and cytoplasm. QH(2) exists in all eukaryotes, ranging from yeast to humans. In humans, QH(2) is involved in the oncogenic action OF 2-hydroxyglutarate pathway and the congenital lactic acidosis pathway. QH(2) is also involved in several metabolic disorders, some of which include the oncogenic action OF D-2-hydroxyglutarate in hydroxygluaricaciduria pathway, fumarase deficiency, pyruvate dehydrogenase deficiency (e3), and mitochondrial complex II deficiency.
Ubiquinol is a member of hydroquinones. It has a role as an Escherichia coli metabolite and a mouse metabolite.

Scientific Research Applications

Opioid and Cannabinoid Receptor Affinity

A study on the fungus Eurotium repens identified new benzyl derivatives, including compounds structurally related to 2,3-Dimethoxy-5-methyl-6-(3-methylbut-2-enyl)benzene-1,4-diol. These compounds showed significant binding affinity for human opioid and cannabinoid receptors, suggesting potential psychoactive properties and importance for studies in this area (Gao et al., 2011).

Asymmetric Organic Synthesis

The compound has been linked to advancements in asymmetric organic synthesis. A paper discussed the synthesis of a related compound, (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, highlighting its diverse applications in this field. The study emphasized environmentally friendly synthetic methods, enhancing the compound's relevance in green chemistry (Hu & Shan, 2020).

Antiferromagnetic Exchange Interaction

Research on 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide), a structurally related compound, provided insights into antiferromagnetic exchange interactions among spins in an isosceles triangular configuration. This study contributes to the understanding of magnetic properties in organic compounds and their potential applications (Fujita et al., 1996).

Piezoelectric Chromophore Applications

In the field of polymer science, a related compound was used in the synthesis of novel polyurethanes containing tricyanocyclopropyl groups, demonstrating piezoelectric properties suitable for device applications. This indicates the compound's potential in the development of advanced materials (Lee & Park, 2001).

properties

Product Name

2,3-Dimethoxy-5-methyl-6-(3-methylbut-2-enyl)benzene-1,4-diol

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

2,3-dimethoxy-5-methyl-6-(3-methylbut-2-enyl)benzene-1,4-diol

InChI

InChI=1S/C14H20O4/c1-8(2)6-7-10-9(3)11(15)13(17-4)14(18-5)12(10)16/h6,15-16H,7H2,1-5H3

InChI Key

TVLSKGDBUQMDPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)C

physical_description

Solid

synonyms

ubiquinol
ubiquinol 0
ubiquinol 1
ubiquinol 50
ubiquinol 6 (ubiquinol 30)
ubiquinol 7
ubiquinol 9
ubiquinols
ubiquinone hydroquinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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